N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide
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Overview
Description
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, commonly known as Nitrophenylpentadienoate (NPP), is a synthetic compound that has gained significant attention in the scientific community due to its potential in various research applications. NPP is a member of the nitrophenyl family, which has been widely studied for its unique properties and potential applications in biochemistry and pharmacology.
Mechanism of Action
The mechanism of action of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis by interfering with the biosynthesis of peptidoglycan. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to disrupt the cell membrane of certain pathogens, leading to cell death.
Biochemical and Physiological Effects:
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects, including the inhibition of bacterial growth, the induction of oxidative stress, and the modulation of immune function. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is its potent antimicrobial activity, which makes it a valuable tool for studying bacterial and fungal pathogens in the laboratory. However, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous properties.
Future Directions
There are several potential future directions for research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, including the development of new antibiotics based on its structure and the investigation of its potential applications in the treatment of inflammatory diseases. Other possible future directions include the study of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide's effects on the gut microbiome and the investigation of its potential as a therapeutic agent for cancer treatment.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, or N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has potent antimicrobial activity, anti-inflammatory properties, and potential applications in the treatment of various diseases. Further research on N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is needed to fully understand its mechanism of action and potential applications in medicine and other fields.
Synthesis Methods
The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide involves the reaction of 2-chloro-5-nitroaniline with 4-methylphenol in the presence of acetic anhydride and sulfuric acid. The resulting product is then reacted with acetic anhydride and sodium acetate to form N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide. The synthesis of N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions to ensure high yields and purity.
Scientific Research Applications
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide has been shown to have potent antimicrobial activity against a wide range of bacterial and fungal pathogens, making it a promising candidate for the development of new antibiotics.
properties
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-(4-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10-2-5-12(6-3-10)22-9-15(19)17-14-8-11(18(20)21)4-7-13(14)16/h2-8H,9H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBXPBYCXIIMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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